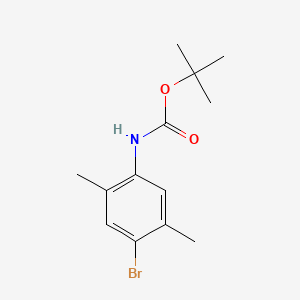
tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Introduction
tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a carbamate derivative characterized by its structural components, including a tert-butyl group, a bromine atom, and two methyl groups on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its applications in drug development and other scientific fields.
Chemical Structure and Properties
- Molecular Formula : C13H18BrN O2
- Molecular Weight : Approximately 286.16 g/mol
- Key Functional Groups :
- Carbamate : Influences reactivity and biological interactions.
- Bromine Substitution : Enhances reactivity and potential biological activity.
- Dimethyl Substituents : Affect lipophilicity and bioavailability.
The mechanism of action for this compound may involve several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including cytochrome P450 enzymes, which are critical in drug metabolism.
- Protein Interactions : It can act as a probe to investigate enzyme activities and their roles in metabolic pathways.
- Reactivity with Nucleophiles and Electrophiles : The bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can effectively inhibit cancer cell proliferation, with IC50 values indicating potency against various cancer cell lines .
Enzyme Inhibition
The compound's ability to inhibit cytochrome P450 enzymes suggests potential applications in pharmacology, particularly in modulating drug metabolism and enhancing therapeutic efficacy.
Case Studies
- Study on Antitumor Effects :
-
Enzyme Interaction Studies :
- Objective : Investigate the interaction of this compound with cytochrome P450.
- Findings : The compound demonstrated effective inhibition of enzyme activity, suggesting its utility in drug design for enhancing bioavailability and reducing toxicity.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate | Similar bromine substitution | Different methyl substitution pattern | Moderate antitumor activity |
| tert-Butyl (3-bromo-5-chlorophenyl)carbamate | Chlorine instead of bromine | Varying reactivity profiles | Significant enzyme inhibition |
| tert-Butyl (4-bromo-2-methylphenyl)carbamate | Dimethyl substitution on phenyl | Enhanced lipophilicity | Potentially improved bioavailability |
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8-7-11(9(2)6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAFKXDMDUGBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716676 |
Source


|
| Record name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-05-3 |
Source


|
| Record name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














